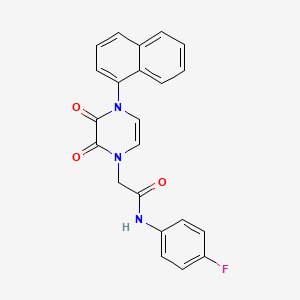![molecular formula C20H19ClN2O2S B2862414 (3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1324325-42-9](/img/structure/B2862414.png)
(3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a chemical compound with potential applications in the field of medicinal chemistry . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The presence of characteristic peaks in these spectra can confirm the presence of the benzothiazole ring and the piperidine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It is likely to have a high melting point due to the presence of the aromatic ring. The presence of the piperidine moiety may make it a base .科学的研究の応用
Antimicrobial Activity
Thiazole derivatives have been widely studied for their antimicrobial properties. The thiazole ring in the compound can potentially act against various bacterial strains by inhibiting critical enzymes or disrupting cell wall synthesis. This application could be particularly valuable in developing new antibiotics in the face of rising antibiotic resistance .
Antitumor Activity
Compounds containing thiazole rings have shown promise in antitumor and cytotoxic activities. They can interfere with tumor cell proliferation and induce apoptosis. The specific compound may be researched for its efficacy against certain types of cancer cells, offering a new avenue for cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives is another area of interest. They can modulate the body’s inflammatory response, making them candidates for treating chronic inflammatory diseases such as arthritis or asthma .
Neuroprotective Effects
Thiazoles have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s or Parkinson’s. The compound could be investigated for its ability to protect neuronal cells from damage or death .
Antiviral Activity
Given the ongoing need for effective antiviral agents, the thiazole moiety’s potential to inhibit viral replication is significant. Research into this compound could focus on its ability to combat viral infections, possibly offering a new tool against viruses like influenza or HIV .
Analgesic Properties
Thiazole compounds have been reported to possess analgesic properties, providing pain relief without the side effects associated with traditional painkillers. This compound could be explored for its pain-relieving potential, which might lead to safer pain management options .
Antidiabetic Activity
Some thiazole derivatives have shown antidiabetic activity by influencing insulin release or glucose metabolism. Investigating this compound for its potential antidiabetic effects could contribute to better management of diabetes .
Antifungal Activity
Lastly, the antifungal activity of thiazole derivatives makes them candidates for treating fungal infections. The compound could be tested against various fungal pathogens, potentially leading to new antifungal medications .
作用機序
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various targets leading to a range of biological activities . The compound’s interaction with its targets could lead to changes at the molecular level, affecting the function of the target proteins and resulting in the observed biological effects.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely depending on the specific pathway and target involved.
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties . These properties can greatly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
Thiazole derivatives are known to have a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
将来の方向性
特性
IUPAC Name |
(3-chlorophenyl)-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-13-4-2-7-17-18(13)22-20(26-17)25-16-8-10-23(11-9-16)19(24)14-5-3-6-15(21)12-14/h2-7,12,16H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHOJDQDEJFETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-fluorophenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2862336.png)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate](/img/structure/B2862337.png)
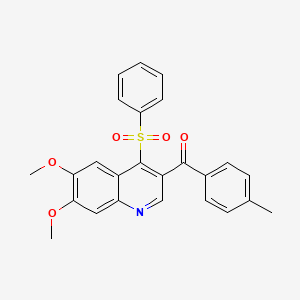
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2862339.png)
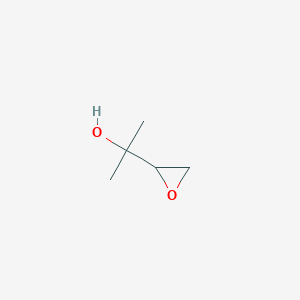
![5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2862342.png)
![3-{[2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl]carbamoyl}propanoic acid](/img/structure/B2862344.png)
![1,3-dimethyl-7-propyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2862345.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2862346.png)
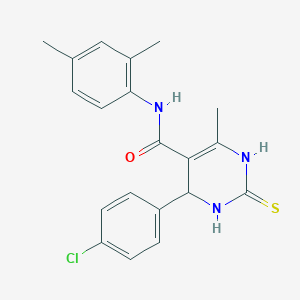
![N-butyl-1-(3-{[(2-methylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2862349.png)
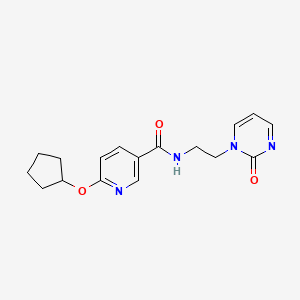
![Ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate](/img/structure/B2862352.png)
